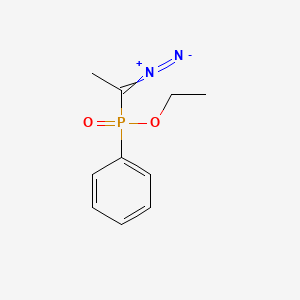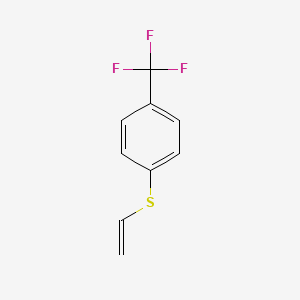
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenylsulfanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-(ethenylsulfanyl)-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(trifluoromethyl)benzene with ethenylsulfanyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ethenyl group, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound’s unique chemical properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1-(ethenylsulfanyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence the compound’s binding affinity and specificity for its molecular targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Ethenylsulfanyl)-4-(fluoromethyl)benzene: This compound has a single fluorine atom instead of a trifluoromethyl group, resulting in different chemical and physical properties.
1-(Ethenylsulfanyl)-4-(chloromethyl)benzene: The presence of a chloromethyl group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and applications.
1-(Ethenylsulfanyl)-4-(bromomethyl)benzene:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
64287-55-4 |
|---|---|
Molecular Formula |
C9H7F3S |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-ethenylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2 |
InChI Key |
XSABJVHLIFYKPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
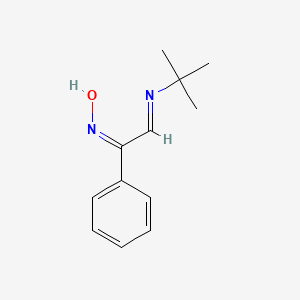
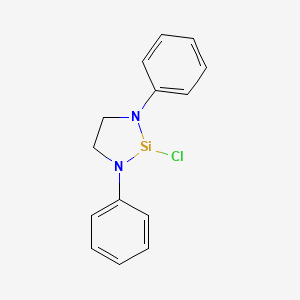

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
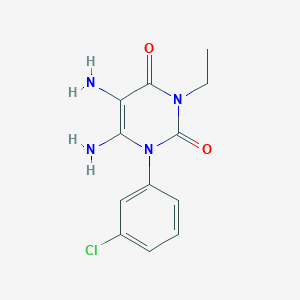
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
